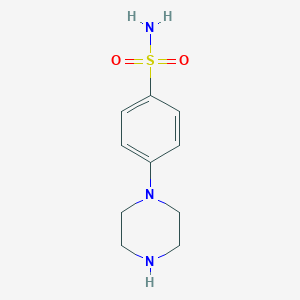

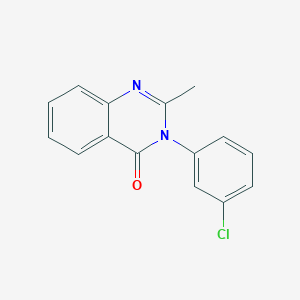

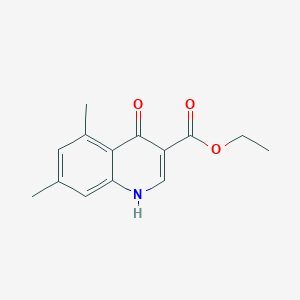

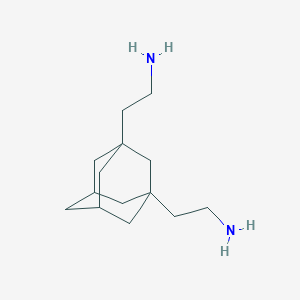

![molecular formula C16H20BrNO5 B187795 [4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate CAS No. 63554-16-5](/img/structure/B187795.png)

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate

Vue d'ensemble

Description

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate, commonly known as ABM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. ABM is a member of the oxanorbornene family, which has been extensively studied for their unique structural and biological properties.

Mécanisme D'action

The mechanism of action of ABM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the targeted cells. ABM has been shown to inhibit the activity of histone deacetylases, which play an important role in the regulation of gene expression. ABM has also been shown to inhibit the activity of DNA topoisomerases, which are enzymes involved in the replication and transcription of DNA.

Effets Biochimiques Et Physiologiques

ABM has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that ABM inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. ABM has also been shown to inhibit the replication of various viruses, including HIV-1 and HSV-1. In addition, ABM has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using ABM in lab experiments is its versatility as a reagent for the synthesis of various compounds. ABM is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the main limitations of using ABM is its potential toxicity, which may limit its use in certain experiments.

Orientations Futures

There are several future directions for the study of ABM. One potential direction is the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the synthesis of new materials and polymers with unique properties using ABM as a building block. Additionally, further research is needed to fully understand the mechanism of action of ABM and its potential toxicity in vivo.

Méthodes De Synthèse

The synthesis of ABM involves the reaction of 4-acetamido-2-hydroxybenzoic acid with 1,3-dibromopropane in the presence of a base, followed by the reaction with methoxyacetic anhydride. The resulting product is purified by column chromatography to obtain ABM in high yield and purity.

Applications De Recherche Scientifique

ABM has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, ABM has been shown to possess antitumor, antiviral, and antibacterial activities. ABM has also been investigated for its potential use in the development of new drugs for the treatment of cancer, viral infections, and bacterial infections. In material science, ABM has been used as a building block for the synthesis of various polymers and materials with unique properties. In organic synthesis, ABM has been used as a versatile reagent for the synthesis of various compounds.

Propriétés

IUPAC Name |

[4-acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO5/c1-10(19)18-12-8-14(21-2)22-13(9-17)15(12)23-16(20)11-6-4-3-5-7-11/h3-7,12-15H,8-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLAUALBZXMLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CC(OC(C1OC(=O)C2=CC=CC=C2)CBr)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40973461 | |

| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate | |

CAS RN |

63554-16-5, 57865-92-6 | |

| Record name | NSC276416 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS003107268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266497 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-O-benzoyl-6-bromo-2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40973461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

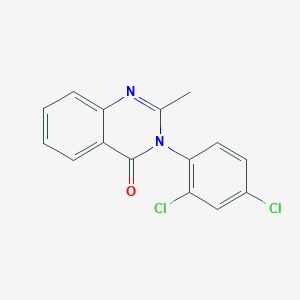

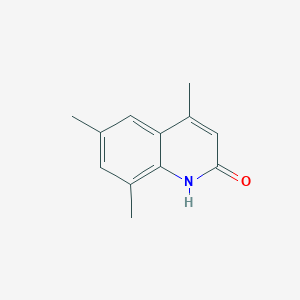

![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)